molecular formula C18H17N3O4S2 B2907292 methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 2034448-40-1

methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2907292
CAS No.: 2034448-40-1
M. Wt: 403.47
InChI Key: UBNSWQGCGCPBLM-UHFFFAOYSA-N
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Description

Methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a combination of thiophene, pyridine, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:

    Formation of the thiophene-pyridine intermediate: This step involves the coupling of thiophene and pyridine derivatives under specific conditions, often using palladium-catalyzed cross-coupling reactions.

    Sulfamoylation: The intermediate is then reacted with a sulfonamide derivative to introduce the sulfamoyl group.

    Carbamoylation: Finally, the compound undergoes a reaction with methyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

Methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other electronic materials.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used in medicinal chemistry.

    Pyridine derivatives: Compounds such as piritrexim and other pyridine-based drugs have similar structural features and applications.

Uniqueness

Methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate is unique due to its combination of thiophene, pyridine, and carbamate groups, which confer distinct electronic and binding properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

methyl N-[4-[(2-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-25-18(22)21-14-6-8-15(9-7-14)27(23,24)20-12-13-4-2-10-19-17(13)16-5-3-11-26-16/h2-11,20H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNSWQGCGCPBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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